molecular formula C15H18O B14473433 1-(1-Methyl-4-phenylcyclohex-3-en-1-yl)ethanone CAS No. 69366-27-4

1-(1-Methyl-4-phenylcyclohex-3-en-1-yl)ethanone

Cat. No.: B14473433
CAS No.: 69366-27-4
M. Wt: 214.30 g/mol
InChI Key: RRJJMGBWBYUIIO-UHFFFAOYSA-N
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Description

1-(1-Methyl-4-phenylcyclohex-3-en-1-yl)ethanone is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexene ring substituted with a methyl group and a phenyl group, along with an ethanone group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-4-phenylcyclohex-3-en-1-yl)ethanone typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through various methods, including the Diels-Alder reaction, which involves the reaction of a diene with a dienophile.

    Substitution Reactions: The introduction of the methyl and phenyl groups can be achieved through substitution reactions. For example, the methyl group can be introduced via alkylation using methyl iodide and a strong base.

    Formation of the Ethanone Group: The ethanone group can be introduced through acylation reactions, such as the Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-4-phenylcyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitro groups (HNO₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-(1-Methyl-4-phenylcyclohex-3-en-1-yl)ethanone has various applications in scientific research, including:

    Chemistry: Used as a starting material or intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-4-phenylcyclohex-3-en-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

1-(1-Methyl-4-phenylcyclohex-3-en-1-yl)ethanone can be compared with other similar compounds, such as:

    Cyclohexanone: A simpler ketone with a cyclohexane ring.

    Phenylacetone: A compound with a phenyl group and an acetone moiety.

    Methylcyclohexanone: A ketone with a methyl-substituted cyclohexane ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

69366-27-4

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C15H18O/c1-12(16)15(2)10-8-14(9-11-15)13-6-4-3-5-7-13/h3-8H,9-11H2,1-2H3

InChI Key

RRJJMGBWBYUIIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC(=CC1)C2=CC=CC=C2)C

Origin of Product

United States

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